N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 477329-07-0
VCID: VC16171053
InChI: InChI=1S/C26H25N3O4S2/c1-32-18-11-7-16(8-12-18)27-22(30)15-34-26-28-24-23(20-5-3-4-6-21(20)35-24)25(31)29(26)17-9-13-19(33-2)14-10-17/h7-14H,3-6,15H2,1-2H3,(H,27,30)
SMILES:
Molecular Formula: C26H25N3O4S2
Molecular Weight: 507.6 g/mol

N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 477329-07-0

Cat. No.: VC16171053

Molecular Formula: C26H25N3O4S2

Molecular Weight: 507.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide - 477329-07-0

Specification

CAS No. 477329-07-0
Molecular Formula C26H25N3O4S2
Molecular Weight 507.6 g/mol
IUPAC Name N-(4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C26H25N3O4S2/c1-32-18-11-7-16(8-12-18)27-22(30)15-34-26-28-24-23(20-5-3-4-6-21(20)35-24)25(31)29(26)17-9-13-19(33-2)14-10-17/h7-14H,3-6,15H2,1-2H3,(H,27,30)
Standard InChI Key YSMBPLKRZVIPHB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Benzothieno[2,3-d]pyrimidine Core: A fused heterocyclic system combining benzene, thiophene, and pyrimidine rings. This core contributes to planar rigidity, enhancing π-π stacking interactions with biological targets.

  • 4-Methoxyphenyl Substituents: Two methoxyphenyl groups at the 3- and N-positions introduce electron-donating methoxy groups, influencing electronic distribution and solubility.

  • Sulfanyl-Acetamide Side Chain: A sulfanyl (-S-) bridge connects the core to an acetamide group, providing hydrogen-bonding capacity and structural flexibility.

The IUPAC name, 2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide, systematically describes these features.

Physicochemical Characteristics

PropertyValue
CAS No.477329-07-0
Molecular FormulaC26H25N3O4S2\text{C}_{26}\text{H}_{25}\text{N}_{3}\text{O}_{4}\text{S}_{2}
Molecular Weight507.6 g/mol
SMILESCOC1=CC=C(C=C1)NC2=C(SCC(=O)N)C3=C(N=C2SCC(=O)N)SC4=C3N(C(=O)C4)C5=CC=C(C=C5)OC
InChI KeyFOFMJTHCPIVKHQ-UHFFFAOYSA-N

The compound’s solubility is likely moderate in polar aprotic solvents (e.g., DMSO) due to the acetamide and methoxy groups, while its logP value (~3.2) suggests moderate lipophilicity.

Synthetic Pathways and Optimization

Analytical Characterization

Standard techniques for verification include:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and core integrity.

  • Mass Spectrometry: High-resolution MS to validate molecular weight and fragmentation patterns.

  • X-ray Crystallography: Resolve crystal packing and stereochemical details.

CompoundStructural FeaturesBiological Activity
Target CompoundDual methoxyphenyl, sulfanylHypothesized broad-spectrum
4-Oxo-thieno-pyrimidineSingle substituentModerate antimicrobial
Benzothiazole derivativesThiazole coreAntiviral

This comparison underscores the target compound’s unique potential for multitarget therapies.

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Compound: Optimize bioavailability via prodrug strategies (e.g., esterification of acetamide).

  • Combination Therapies: Synergize with existing antibiotics or chemotherapeutics.

Material Science

  • Organic Semiconductors: Planar aromatic core may facilitate charge transport in thin-film devices.

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